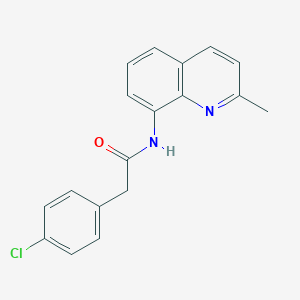![molecular formula C23H28ClN3O4 B244236 Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, also known as MCL-1 inhibitor, is a small molecule that has been widely studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor acts by binding to the BH3-binding groove of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, thereby preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. It has been shown to be highly selective for Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, with minimal off-target effects on other proteins.
Biochemical and Physiological Effects:
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has been found to induce apoptosis in a variety of cancer cell lines, including those that are resistant to other forms of chemotherapy. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has limited activity against normal cells, suggesting that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the major advantages of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor is its high selectivity for Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, which minimizes off-target effects on other proteins. It has also been found to be effective against cancer cells that are resistant to other forms of chemotherapy. However, Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has limited activity against normal cells, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor. One potential direction is the development of combination therapies that include Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor, as it has been found to enhance the efficacy of other cancer treatments. Another direction is the identification of biomarkers that can predict the response of cancer cells to Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor, which could help to personalize cancer treatment. Additionally, further studies are needed to better understand the safety and efficacy of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor in clinical trials.
Synthesis Methods
The synthesis of Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor involves the condensation of 4-methyl-1-piperazinecarboxylic acid with 4-chloro-3-nitrobenzoic acid, followed by reduction of the nitro group to amino group. The resulting amine is then coupled with methyl 3-amino-4-(2-methyl-2-(4-chlorophenoxy)propanoylamino)benzoate to form the final product.
Scientific Research Applications
Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate, which is overexpressed in many types of cancer. Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate inhibitor has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
Molecular Formula |
C23H28ClN3O4 |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
methyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C23H28ClN3O4/c1-23(2,31-18-8-6-17(24)7-9-18)22(29)25-19-15-16(21(28)30-4)5-10-20(19)27-13-11-26(3)12-14-27/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
InChI Key |
QIXRUZDEJBCARP-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B244167.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)
![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B244171.png)
![3,5-dichloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B244173.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B244174.png)
![4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B244175.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B244176.png)